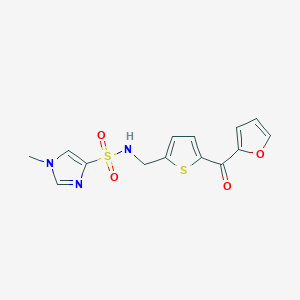
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₃N₃O₄S₂
Molecular Weight: 351.4 g/mol
CAS Number: 1796970-70-1
The compound features a unique structure that includes a furan carbonyl group, a thiophene ring, and an imidazole sulfonamide moiety. This arrangement is believed to contribute to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Antibacterial and Antifungal Properties
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. This compound has shown promising results against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.020 mg/mL |
These findings suggest that the compound's structure enhances its interaction with bacterial enzymes, leading to effective inhibition of growth .
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of carbonic anhydrase isoenzymes I and II, which are crucial in regulating acid-base balance in the body. Inhibition of these enzymes can lead to reduced inflammation in various tissues .
The biological activity of this compound is primarily attributed to its ability to bind selectively to target enzymes. Molecular docking studies have demonstrated that the compound interacts effectively with carbonic anhydrases, potentially blocking their active sites and preventing substrate access .
Study 1: In Vivo Efficacy Against Bacterial Infections
A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .
Study 2: Anti-inflammatory Response in Animal Models
Another investigation assessed the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated that treatment with this compound significantly reduced edema compared to untreated controls, suggesting effective anti-inflammatory action through carbonic anhydrase inhibition .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHQFBRLHIBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














